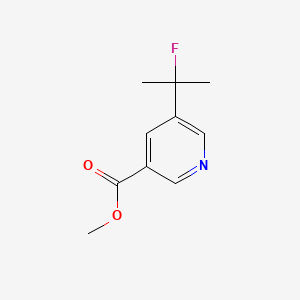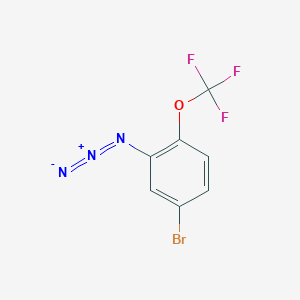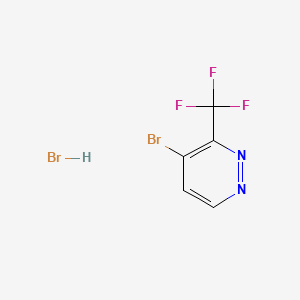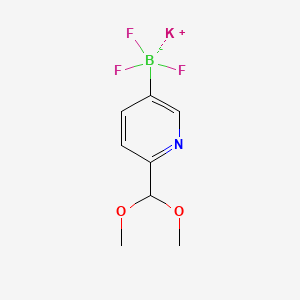![molecular formula C13H26ClN3O3 B13459213 tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)
tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbamate linkage. It is often used as an intermediate in the synthesis of more complex molecules and has potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-piperidone to form tert-butyl N-(piperidin-4-yl)carbamate. This intermediate is then reacted with ethyl chloroformate and formamide to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride is used to study enzyme interactions and receptor binding. It is also employed in the development of new biochemical assays .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its unique structure allows it to interact with specific receptors in the brain, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring allows it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, including changes in neurotransmitter levels and enzyme inhibition .
Comparison with Similar Compounds
- tert-butyl N-(piperidin-4-yl)carbamate
- tert-butyl N-{2-[(piperidin-3-yl)formamido]ethyl}carbamate
- tert-butyl N-{2-[(piperidin-4-yloxy)ethyl]carbamate}
Comparison: Compared to these similar compounds, tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride is unique due to its specific formamidoethyl linkage. This structural feature enhances its binding affinity to certain molecular targets, making it more effective in its applications .
Properties
Molecular Formula |
C13H26ClN3O3 |
|---|---|
Molecular Weight |
307.82 g/mol |
IUPAC Name |
tert-butyl N-[2-(piperidine-4-carbonylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H25N3O3.ClH/c1-13(2,3)19-12(18)16-9-8-15-11(17)10-4-6-14-7-5-10;/h10,14H,4-9H2,1-3H3,(H,15,17)(H,16,18);1H |
InChI Key |
IWHFDFNHKZIZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)

acetic acid](/img/structure/B13459172.png)




![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)

